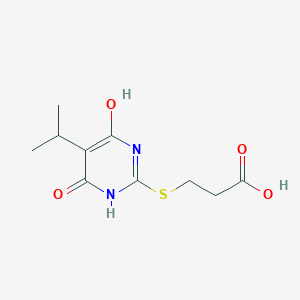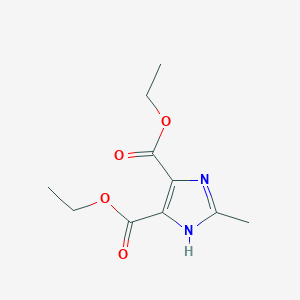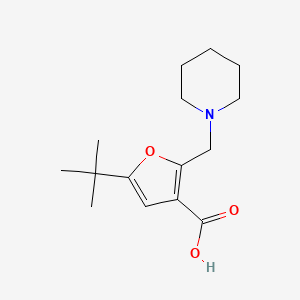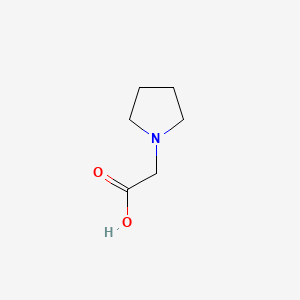
2-(Pyrrolidin-1-yl)acetic acid
概要
説明
“2-(Pyrrolidin-1-yl)acetic acid” is a chemical compound with the empirical formula C6H11NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . This compound is used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 2-(Pyrrolidin-1-yl)acetic acid derivatives is generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .Molecular Structure Analysis
The molecular weight of “2-(Pyrrolidin-1-yl)acetic acid” is 129.16 g/mol . The SMILES string representation of the molecule is Cl.OC(=O)CN1CCCC1 .Physical And Chemical Properties Analysis
The physical form of “2-(Pyrrolidin-1-yl)acetic acid” is solid . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Quantum Chemical Investigation
2-(Pyrrolidin-1-yl)acetic acid derivatives have been studied using Density Functional Theory (DFT) and quantum chemical calculations. These studies involve the analysis of electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities. This research offers insights into the molecular properties of these compounds, which is crucial for understanding their potential applications in various scientific fields (Bouklah et al., 2012).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
2-(Pyrrolidin-1-yl)acetic acid derivatives are used in the synthesis of new cyclic γ-aminobutyric acid (GABA) analogues. The synthesis involves key steps like intermolecular [2+2]-photocycloaddition, highlighting the compound's utility in creating complex molecular structures (Petz et al., 2019).
Biological Activity as S1P Receptor Agonists
A series of 2-aryl(pyrrolidin-4-yl)acetic acids, closely related to 2-(Pyrrolidin-1-yl)acetic acid, have been synthesized and evaluated for their biological activities as sphingosine-1-phosphate (S1P) receptor agonists. These compounds have demonstrated the ability to induce lowering of lymphocyte counts in mice, indicating potential applications in immunology and pharmacology (Yan et al., 2006).
Synthesis of DNA/PNA Oligomers
2-(Pyrrolidin-1-yl)acetic acid derivatives are involved in the synthesis of pyrrolidine-based chiral DNA analogues. The research includes the synthesis of these compounds and their incorporation into DNA/PNA chimeras, along with studies on their binding properties with complementary DNA/RNA sequences. This application is significant in the field of molecular biology and genetics (Kumar et al., 2001).
Corrosion Inhibition
Pyrrolidin-1-yl acetic acid derivatives have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments. These studies involve various techniques such as weight loss measurements, potentiodynamic polarisation, and electrochemical impedance spectroscopy. The findings are relevant for industrial applications, particularly in protecting metal surfaces from corrosion (Bouklah et al., 2006).
Safety And Hazards
将来の方向性
The pyrrolidine ring, a key feature of “2-(Pyrrolidin-1-yl)acetic acid”, is widely used in drug discovery due to its potential for efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage . This suggests that “2-(Pyrrolidin-1-yl)acetic acid” and its derivatives could have significant potential in the development of new drugs.
特性
IUPAC Name |
2-pyrrolidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-7-3-1-2-4-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNXMNCBXHYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328861 | |
| Record name | pyrrolidin-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)acetic acid | |
CAS RN |
37386-15-5 | |
| Record name | pyrrolidin-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37386-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
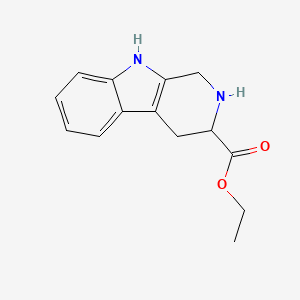
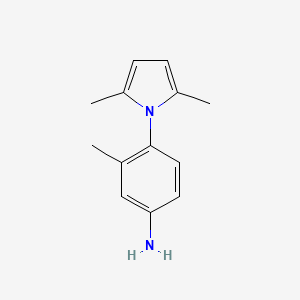
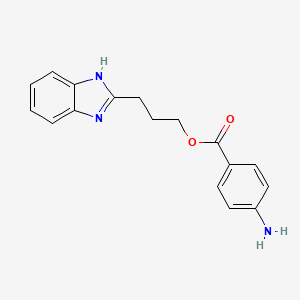
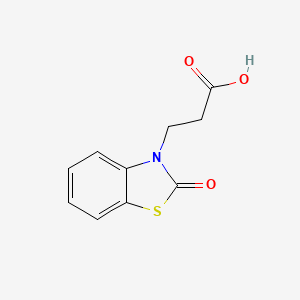
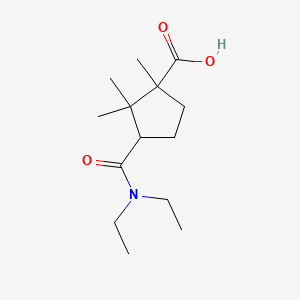
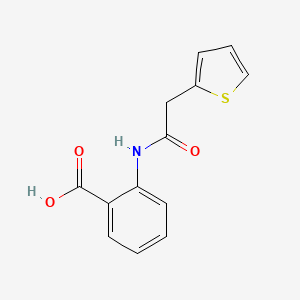
![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)
![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)
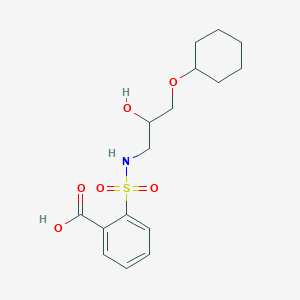
![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)
